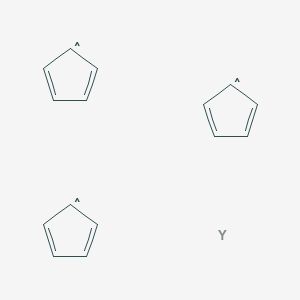
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis, is an organometallic compound with the chemical formula Y(C5H5)3. It is composed of a yttrium atom coordinated to three cyclopentadienyl ligands. This compound is known for its high purity and is used in various scientific and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)yttrium(III) can be synthesized through the reaction of yttrium chloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:
YCl3+3NaC5H5→Y(C5H5)3+3NaCl
The product is then purified through sublimation or recrystallization to achieve the desired purity level.
Industrial Production Methods
In industrial settings, the production of Tris(cyclopentadienyl)yttrium(III) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistency and quality. The compound is typically packaged in glass ampules or metal containers to protect it from air and moisture.
化学反応の分析
Types of Reactions
Tris(cyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide (Y2O3).
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or air, often at elevated temperatures.
Substitution: Reagents such as halogens or other organometallic compounds can be used for ligand substitution.
Major Products
Oxidation: Yttrium oxide (Y2O3) is a major product formed during oxidation.
Substitution: Depending on the substituent, various organoyttrium compounds can be formed.
科学的研究の応用
Tris(cyclopentadienyl)yttrium(III) is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of yttrium-containing compounds and materials, including yttrium oxide thin films used in electronics and optics.
Biology: The compound is used in the study of yttrium’s biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in radiopharmaceuticals for cancer treatment.
Industry: Tris(cyclopentadienyl)yttrium(III) is employed in the production of high-performance materials and catalysts.
作用機序
The mechanism by which Tris(cyclopentadienyl)yttrium(III) exerts its effects involves the coordination of the yttrium atom with cyclopentadienyl ligands. This coordination stabilizes the yttrium center and allows it to participate in various chemical reactions. The compound’s reactivity is influenced by the electron-donating properties of the cyclopentadienyl ligands, which can modulate the electronic environment of the yttrium atom.
類似化合物との比較
Similar Compounds
Tris(cyclopentadienyl)lanthanum(III): Similar in structure but contains lanthanum instead of yttrium.
Tris(cyclopentadienyl)thulium(III): Contains thulium and exhibits different reactivity due to the different metal center.
Tris(butylcyclopentadienyl)yttrium(III): Similar yttrium compound but with butyl-substituted cyclopentadienyl ligands.
Uniqueness
Tris(cyclopentadienyl)yttrium(III) is unique due to its specific coordination environment and the properties imparted by the yttrium center. Its high purity and stability make it particularly valuable in applications requiring precise control over material properties.
特性
分子式 |
C15H15Y |
|---|---|
分子量 |
284.18 g/mol |
InChI |
InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H; |
InChIキー |
IZLLLZUVMGFBAT-UHFFFAOYSA-N |
正規SMILES |
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=C[CH]C=C1.[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


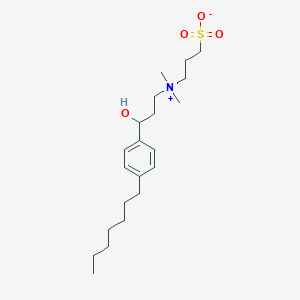
![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
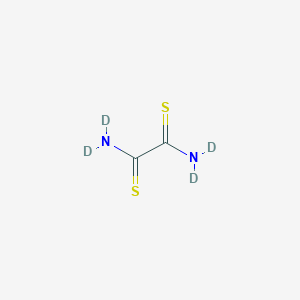
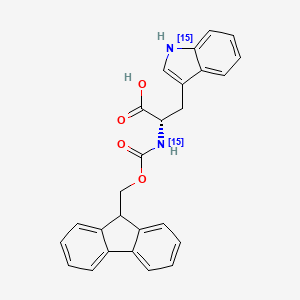



![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)


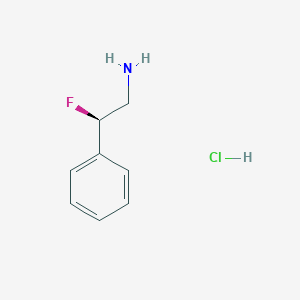

![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)
